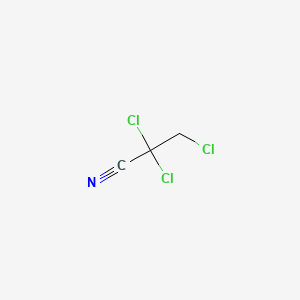

2,2,3-Trichloropropionitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

813-74-1 |

|---|---|

Molecular Formula |

C3H2Cl3N |

Molecular Weight |

158.41 g/mol |

IUPAC Name |

2,2,3-trichloropropanenitrile |

InChI |

InChI=1S/C3H2Cl3N/c4-1-3(5,6)2-7/h1H2 |

InChI Key |

XMVOGXZDRUZXAP-UHFFFAOYSA-N |

SMILES |

C(C(C#N)(Cl)Cl)Cl |

Canonical SMILES |

C(C(C#N)(Cl)Cl)Cl |

Other CAS No. |

12408-07-0 813-74-1 |

Origin of Product |

United States |

Contextualization Within Organochlorine Nitriles

2,2,3-Trichloropropionitrile belongs to the class of compounds known as organochlorine nitriles. This classification stems from its molecular structure, which features a carbon skeleton, chlorine atoms, and a nitrile functional group (-C≡N).

Organochlorine compounds, characterized by the presence of at least one covalently bonded chlorine atom, have been a significant subject of study in environmental and industrial chemistry, particularly due to their use as pesticides. nih.govuliege.be The nitrile group, on the other hand, is a highly versatile functional group in organic chemistry, serving as a key precursor in the synthesis of various nitrogen-containing compounds. wikipedia.orgnumberanalytics.com The discovery of nitriles dates back to the late 18th century, and they have since become fundamental intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

The combination of chlorine atoms and a nitrile group in a single molecule, as seen in this compound, results in unique chemical reactivity. The presence of chlorine atoms significantly influences the compound's physical and chemical properties. solubilityofthings.com Like many organochlorine nitriles, this compound serves as an important intermediate in organic synthesis, particularly in the potential creation of pesticides and pharmaceutical agents. solubilityofthings.com Its structure allows for a variety of chemical transformations, making it a subject of academic and industrial research. solubilityofthings.com

A selection of physical and chemical properties for this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃H₂Cl₃N |

| Molecular Weight | 158.44 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.4354 g/cm³ |

| State at Room Temp. | Liquid |

| Solubility | Soluble in polar organic solvents (e.g., ethanol (B145695), acetone); limited solubility in non-polar solvents (e.g., hexane). solubilityofthings.com |

Data sourced from reference solubilityofthings.com

Mechanistic Investigations of 2,2,3 Trichloropropionitrile Reactivity

Nucleophilic Reaction Pathways

The electron-withdrawing nature of the nitrile group and the chlorine atoms renders the carbon backbone of 2,2,3-trichloropropionitrile highly electrophilic, making it susceptible to attack by nucleophiles. The specific course of these reactions is influenced by the interplay between the electronic activation provided by the nitrile moiety and the inherent reactivity of the C-Cl bonds.

Electrophilic Activation by the Nitrile Moiety

The nitrile group (–C≡N) plays a crucial role in activating the this compound molecule towards nucleophilic attack. Its strong electron-withdrawing inductive and resonance effects significantly increase the electrophilicity of the adjacent carbon atoms. chemistrysteps.com This activation facilitates the addition of nucleophiles to the carbon-nitrogen triple bond, a common reaction pathway for nitriles. chemistrysteps.comlibretexts.org Protonation or coordination to a Lewis acid can further enhance the electrophilic character of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles. chemistrysteps.comnih.gov

In the context of this compound, the nitrile group enhances the electrophilicity of the α-carbon (C2), making it a prime target for nucleophilic attack. This effect is a key determinant of the molecule's reactivity profile, distinguishing it from analogous ester compounds.

Susceptibility of Halogen Atoms to Nucleophilic Attack

The chlorine atoms in this compound are susceptible to nucleophilic substitution. sydney.edu.aus3waas.gov.in The carbon-halogen bond is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. sydney.edu.auiitk.ac.in Nucleophiles can attack this carbon, leading to the displacement of a chloride ion, a good leaving group. masterorganicchemistry.com

The reactivity of the halogen atoms towards nucleophilic substitution is influenced by their position on the carbon chain. The two chlorine atoms at the C2 position and the single chlorine at the C3 position present different steric and electronic environments, which can lead to regioselectivity in substitution reactions. The presence of multiple electron-withdrawing groups can also influence the stability of potential intermediates, such as carbocations in an SN1-type mechanism, although SN2 pathways are also possible. sydney.edu.aus3waas.gov.iniitk.ac.in

Elimination Reaction Mechanisms

Elimination reactions are a significant aspect of the chemistry of this compound, often competing with nucleophilic substitution pathways. masterorganicchemistry.com These reactions typically involve the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. The presence of multiple chlorine atoms provides several potential pathways for elimination.

Steric Hindrance Effects on Competing Pathways

Steric hindrance plays a critical role in directing the reaction pathways of this compound. The bulky chlorine atoms can impede the approach of a nucleophile to the carbon backbone, making substitution reactions more difficult. youtube.commasterorganicchemistry.comnih.gov This steric crowding can favor elimination reactions, which may have less sterically demanding transition states. libretexts.org

Specifically, in reactions with certain nucleophiles, this compound has been observed to undergo competing elimination reactions due to steric hindrance, a phenomenon not as prevalent in the less sterically crowded 2,3-dichloropropionitrile (B1359809). The size and shape of the attacking nucleophile or base are also crucial factors; bulkier bases tend to favor elimination over substitution. masterorganicchemistry.com The interplay between electronic effects and steric hindrance ultimately determines the product distribution in the reactions of this compound.

Specific Reaction Classes

The unique structural features of this compound allow it to participate in specific classes of reactions, such as those involving organophosphorus compounds.

Arbuzov-Type Reactions with Organophosphorus Compounds

The reaction of this compound with organophosphorus compounds, such as trialkyl phosphites, can proceed via pathways related to the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically involves the nucleophilic attack of the phosphorus atom on an electrophilic carbon, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield a phosphonate (B1237965). wikipedia.orgorganic-chemistry.org

However, in the case of this compound, the reaction with triethyl phosphite (B83602) is noted to be complex, with competing elimination reactions occurring due to steric hindrance. This contrasts with the behavior of 2,3-dichloropropionitrile, which reacts with triethyl phosphite to form phosphonate esters via the expected Arbuzov mechanism. This highlights the significant influence of the additional chlorine atom and the resulting steric bulk on the reactivity of this compound in this class of reactions.

The table below summarizes the observed reactivity of this compound in comparison to a related compound.

| Reactant | Reagent | Primary Reaction Type | Key Influencing Factor |

| This compound | Triethyl phosphite | Competing Elimination | Steric Hindrance |

| 2,3-Dichloropropionitrile | Triethyl phosphite | Arbuzov-type (Phosphonate formation) | Less Steric Hindrance |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions. By modeling the behavior of molecules and their interactions at an atomic level, researchers can gain insights into reaction pathways, transition states, and the energetic factors that govern chemical transformations. Among the various computational methods, Density Functional Theory (DFT) has become a particularly prominent and widely used approach for studying reaction mechanisms. pku.edu.cnmedium.com DFT provides a balance between computational cost and accuracy, making it feasible to investigate complex chemical systems. sumitomo-chem.co.jp

Density Functional Theory (DFT) Studies on Activation Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pku.edu.cnmedium.com It is particularly valuable in determining the activation energies of chemical reactions, which are the energy barriers that must be overcome for a reaction to occur. osti.gov By calculating the potential energy surface of a reaction, DFT can identify the transition state—the highest energy point along the reaction coordinate—and thus determine the activation barrier. sumitomo-chem.co.jp

In the context of this compound reactivity, DFT studies can provide crucial information on how the molecule interacts with other reagents and the energetic feasibility of different reaction pathways. For instance, the presence of multiple chlorine atoms and a nitrile group suggests that this compound can undergo various reactions, such as nucleophilic substitution and elimination. DFT calculations can help predict which of these pathways is more favorable by comparing their activation barriers.

While specific DFT studies on the activation barriers of this compound are not extensively detailed in the public domain, the principles of DFT can be applied to understand its reactivity. For example, in reactions with nucleophiles, DFT could be used to model the approach of the nucleophile to the different electrophilic centers of the this compound molecule. The calculated activation energies would indicate the most likely site of attack.

A hypothetical application of DFT to the reaction of this compound with a nucleophile, such as a phosphite, could involve mapping the energy profile for both substitution and elimination pathways. The nitrile group's electron-withdrawing nature influences the electrophilicity of the adjacent carbon atoms, a factor that DFT can quantify. Steric hindrance, another critical factor, can also be modeled to understand its impact on the activation barriers.

The table below illustrates a hypothetical comparison of activation energies for competing reaction pathways of this compound, as could be determined by DFT calculations. Such data is instrumental in predicting the major products of a reaction under specific conditions.

It is crucial to note that the accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. sumitomo-chem.co.jp Therefore, any computational study must be carefully benchmarked against experimental data or higher-level computational methods to ensure the reliability of the predicted activation barriers.

Applications of 2,2,3 Trichloropropionitrile in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While halogenated nitriles are valuable precursors in this context, the specific role of 2,2,3-trichloropropionitrile must be carefully distinguished from that of its close structural analogs.

Synthesis of 3-Aminothiophenes

The Gewald reaction and related methodologies are prominent pathways for the synthesis of aminothiophenes. These reactions typically involve the condensation of a ketone or aldehyde with a β-cyano-ester or related active methylene (B1212753) compound in the presence of elemental sulfur and a base. Halogenated propanenitriles can also serve as three-carbon synthons for thiophene (B33073) ring formation.

Notably, the scientific literature frequently cites 2,3-dichloropropanenitrile as a key reagent in the preparation of functionalized 3-aminothiophenes. chemicalbook.com This compound serves as a precursor in transformations leading to the formation of the thiophene ring. However, a direct and documented role for This compound in the synthesis of 3-aminothiophenes is not prominent in the available chemical literature. The reactivity and reaction pathways of chlorinated nitriles are highly dependent on the specific positions of the chlorine atoms, which influences their electrophilicity and steric hindrance.

Building Block for Functionalized Organic Molecules

This compound's reactivity is characterized by the presence of its nitrile group and the three chlorine atoms, which can act as leaving groups in various reactions. This allows for its use as a building block in the synthesis of more complex organic molecules.

Facilitation of Nucleophilic Substitutions

The chlorine atoms in this compound are susceptible to nucleophilic attack, making the compound a substrate for nucleophilic substitution reactions. In these reactions, a nucleophile replaces one or more chlorine atoms, leading to the introduction of new functional groups. The reactivity of the chlorine atoms is influenced by their position on the carbon backbone. The presence of the electron-withdrawing nitrile group can enhance the electrophilicity of the adjacent carbon atoms, thereby facilitating nucleophilic attack.

However, the presence of two chlorine atoms on the same carbon (gem-dichloro group) in the α-position to the nitrile can also sterically hinder the approach of nucleophiles. This steric hindrance can influence the reaction conditions required and may lead to competing reactions such as elimination.

Pathways for Elimination Reactions

Elimination reactions of this compound, specifically dehydrochlorination, are a documented pathway for the synthesis of unsaturated nitriles. The removal of a molecule of hydrogen chloride (HCl) from this compound can lead to the formation of dichlorinated acrylonitriles. For instance, it is known to be a precursor to 2-chloroacrylonitrile (B132963) through the removal of HCl. scribd.comsciencemadness.org

Research has also shown that this compound can undergo competing elimination reactions in the presence of certain reagents. For example, in reactions with triethyl phosphite (B83602), it undergoes elimination, a pathway attributed to steric hindrance, in contrast to the substitution reactions observed with less sterically hindered analogs like 2,3-dichloropropionitrile (B1359809).

Role in the Synthesis of Specialty Chemicals

While specific, extensively documented pathways are limited, this compound is recognized as an intermediate in the synthesis of certain specialty chemicals.

Intermediates for Bioactive Compounds

2,2,3-Trichloropropanenitrile is generally cited as an important intermediate in the production of pesticides and pharmaceutical agents. solubilityofthings.com This suggests its role as a starting material or building block that is subsequently modified to create molecules with desired biological activities. A patent from 1959 describes the use of this compound for suppressing plant growth, indicating a direct bioactive property. archive.org

While its analog, 2,3-dichloropropionitrile, is noted as an intermediate in the synthesis of potential anticancer agents, specific examples of bioactive compounds derived from this compound are not widely detailed in the surveyed literature. The applications appear to be more industrial and less documented in academic publications compared to its dichlorinated counterpart.

Constituents in Polymeric Material Development

The direct application of this compound as a monomer or co-monomer in the development of polymeric materials is not extensively documented in publicly available scientific literature. Polymer chemistry often utilizes unsaturated monomers for chain-growth polymerization or functional monomers that can undergo step-growth polymerization.

While this compound itself is not commonly cited as a primary building block for polymers, related chlorinated nitriles are known to be valuable in polymer science. For instance, other chlorinated propenenitriles serve as monomers in the synthesis of specialty polymers. The process of free radical polymerization, which involves initiation, propagation, and termination steps, is a common method for creating polymers from such monomers. fujifilm.com Furthermore, related compounds like 2-chloropropionitrile (B155132) have been used as initiators in controlled radical polymerization techniques to synthesize polymers such as polyacrylonitrile. chemicalbook.com The potential for this compound to act as a precursor for a polymerizable monomer, perhaps through elimination reactions, remains a possibility, but its direct incorporation into polymer chains has not been a focus of reported research.

Synthesis of Related Chlorinated Nitriles

This compound is a significant compound in the context of synthesizing other chlorinated nitriles, often appearing as a direct product or a byproduct depending on the reaction conditions. Its formation is intrinsically linked to the chlorination of acrylonitrile (B1666552), a primary industrial feedstock.

Research has shown that the reaction conditions during the chlorination of acrylonitrile are a critical determinant of the final product distribution. scribd.comfree.fr While the primary goal is often the synthesis of 2,3-dichloropropionitrile, variations in temperature and catalysts can lead to the formation of trichlorinated products. Specifically, carrying out the chlorination of acrylonitrile at elevated temperatures without ultraviolet (UV) light tends to yield this compound. scribd.comfree.fr If the reaction is performed with UV irradiation, a mixture of both 2,2,3- and 2,3,3-trichloropropionitrile isomers is formed. scribd.comfree.fr

The synthesis of 2,3-dichloropropionitrile itself is a crucial first step in the production of another valuable chlorinated nitrile, 2-chloroacrylonitrile. google.com The process for synthesizing 2,3-dichloropropionitrile involves the direct chlorination of acrylonitrile, where careful control of the reaction is necessary to maximize yield and selectivity. google.com To avoid over-chlorination and the production of this compound, this reaction is typically performed at low temperatures. free.fr A variety of catalytic systems have been developed to optimize this transformation, as detailed in the table below.

Once synthesized, 2,3-dichloropropionitrile serves as the direct precursor to 2-chloroacrylonitrile. This conversion is achieved through a dehydrochlorination reaction, which involves the elimination of a molecule of hydrogen chloride. google.comprepchem.com This elimination can be induced either thermally at high temperatures (90°C to 140°C) or by using a base, such as sodium acetate (B1210297) in methanol. prepchem.comgoogle.comgoogle.com

Table 1: Synthesis of Chlorinated Nitriles from Acrylonitrile

| Target Product | Starting Material | Key Reagents/Catalyst | Temperature | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2,3-Dichloropropionitrile | Acrylonitrile | Ionic Liquid | 0°C to 60°C | High Selectivity | google.comresearchgate.net |

| 2,3-Dichloropropionitrile | Acrylonitrile | Dimethylformamide & Pyridine (B92270) | Not specified | High | google.comgoogle.com |

| 2,3-Dichloropropionitrile | Acrylonitrile | Sodium Bicarbonate | -10°C to -5°C | 97.2% | chemicalbook.com |

| This compound | Acrylonitrile | Chlorine (no UV light) | Elevated | Not specified | scribd.comfree.fr |

| 2-Chloroacrylonitrile | 2,3-Dichloropropionitrile | Heat (Thermal Cleavage) | 90°C to 140°C | Not specified | google.comgoogle.com |

| 2-Chloroacrylonitrile | 2,3-Dichloropropionitrile | Sodium Acetate / Methanol | Not specified | Not specified | prepchem.com |

Advanced Analytical Methodologies for 2,2,3 Trichloropropionitrile Characterization

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile and polar compound like 2,2,3-Trichloropropionitrile, both gas and liquid chromatography offer powerful solutions for its analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. nih.gov It is particularly suited for compounds that are non-volatile or thermally unstable. While this compound is amenable to GC, HPLC can be an alternative or complementary technique, especially when dealing with specific sample matrices or when derivatization is employed.

HPLC coupled with an Ultraviolet-Visible (UV-Vis) spectrophotometric detector is one of the most common analytical configurations. jasco-global.comchromatographyonline.com The detector measures the absorbance of light by the analyte as it passes through a flow cell. chromatographyonline.com The applicability of this technique depends on the presence of a chromophore—a part of the molecule that absorbs UV or visible light—in the analyte. nih.gov

The nitrile group in this compound exhibits weak absorption in the far UV region, typically below 220 nm. While this allows for detection, analysis at these low wavelengths can be challenging due to potential absorbance from the mobile phase solvents and other matrix components. thermofisher.com Therefore, careful selection of high-purity, UV-grade solvents is essential for achieving good sensitivity and a stable baseline. thermofisher.com A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is often preferred as it can acquire the entire UV spectrum simultaneously, aiding in peak purity assessment and method development. chromatographyonline.com

Table 4: Foundational HPLC-UV/Vis Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water | Elutes the analyte from the column; composition determines retention time. ijsr.netmdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. nih.gov |

| Detection Wavelength | ~210 nm (or maximum absorption wavelength) | Wavelength at which the analyte shows maximum light absorption for highest sensitivity. chromatographyonline.com |

| Injection Volume | 10-20 µL | The amount of sample introduced onto the column. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. thermofisher.comnih.gov This technique is a powerful tool for the identification and quantification of compounds in complex mixtures. ca.govmdpi.com After separation on an LC column, the analyte is ionized (e.g., by Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and enters the mass spectrometer. In the MS/MS setup, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and one or more specific fragment ions (product ions) are monitored for detection and quantification. nih.gov

For this compound (molar mass ≈ 158.4 g/mol ), LC-MS/MS would be a highly suitable analytical method. A reversed-phase C18 column would likely be used for separation. Given its structure, either positive or negative ion mode could be explored. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be formed. In negative ion mode, the molecule could potentially capture an electron or form adducts.

Once the precursor ion is selected (e.g., the molecular ion), it is subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation would likely involve the loss of chlorine atoms or the nitrile group. Monitoring a specific transition from a precursor ion to a product ion provides high selectivity and sensitivity for quantification.

Table 2: Predicted LC-MS/MS Parameters and Transitions for this compound

| Parameter | Predicted Condition/Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion [M+H]⁺ | m/z 159.9 (based on ³⁵Cl isotope) |

| Potential Product Ions | Loss of HCl (m/z 123.9), Loss of Cl (m/z 124.9), Loss of C₂HCl₂ (m/z 62.9) |

| Monitored Transition (Example) | 159.9 → 123.9 |

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (e.g., IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. youtube.comnih.gov These techniques provide a molecular "fingerprint" that is unique to the compound's structure. youtube.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. nih.gov Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the molecule's polarizability. nih.gov The two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. mdpi.com

For this compound, key vibrational modes can be predicted based on its functional groups. The nitrile group (C≡N) exhibits a very strong and sharp absorption in the IR spectrum. The carbon-chlorine (C-Cl) bonds will have strong stretching vibrations in the fingerprint region. The C-H stretching and bending vibrations will also be present.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch | 2950 - 3050 | Medium | Medium |

| C≡N Stretch | 2240 - 2260 | Strong, Sharp | Strong |

| C-H Bend | 1350 - 1450 | Medium | Weak |

| C-C Stretch | 1000 - 1200 | Weak | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edumsu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. msu.edu The technique is most informative for molecules containing π-electron systems and conjugation, as these features lead to strong absorptions. utoronto.ca

The this compound molecule lacks significant chromophores that absorb strongly in the typical UV-Vis range (200-800 nm). The primary electronic transition would be the n→π* transition of the non-bonding electrons on the nitrogen atom of the nitrile group to the anti-bonding π* orbital of the C≡N bond. Such transitions are symmetry-forbidden and thus result in very weak absorption (low molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹). scienceready.com.au Furthermore, this absorption is expected to occur at a short wavelength, likely below 220 nm, which can be difficult to observe as it is near the cutoff wavelength for common solvents like ethanol (B145695) and acetonitrile. msu.edu Therefore, UV-Vis spectroscopy is of limited utility for the qualitative or quantitative analysis of this specific compound. scienceready.com.au

Table 4: Predicted UV-Vis Absorption Data for this compound

| Parameter | Predicted Value |

|---|---|

| λmax (Wavelength of Max Absorbance) | < 220 nm |

| ε (Molar Absorptivity) | Very Low (< 100 L·mol⁻¹·cm⁻¹) |

| Electronic Transition | n → π* |

| Solvent | Hexane or other UV-transparent solvent |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound (CHCl₂-CHCl-C≡N), ¹H and ¹³C NMR would provide definitive structural confirmation.

The ¹H NMR spectrum is predicted to show two signals corresponding to the two distinct proton environments. The proton on the carbon adjacent to the nitrile group (-CHCl-CN) would appear as a doublet of doublets due to coupling with the two non-equivalent protons of the dichloromethyl group (-CHCl₂). The dichloromethyl proton would appear as a triplet. The electronegativity of the chlorine and nitrile groups would shift these signals downfield.

The ¹³C NMR spectrum would display three distinct signals, one for each carbon atom (C1 attached to CN, C2 with one Cl, and C3 with two Cls). The chemical shifts would be influenced by the attached electronegative atoms. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) could confirm the H-H coupling relationships, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon signal.

Table 5: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Atom Position (CHCl₂-CHCl-CN) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHCl-CN | 4.5 - 5.0 | Triplet | ~5-7 Hz |

| ¹H | -CHCl₂ | 6.0 - 6.5 | Dimer | ~5-7 Hz |

| ¹³C | -C≡N | 115 - 120 | Singlet | N/A |

| ¹³C | -CHCl-CN | 45 - 55 | Singlet | N/A |

| ¹³C | -CHCl₂ | 70 - 80 | Singlet | N/A |

Terahertz (THz) Spectroscopy

Terahertz (THz) spectroscopy, also known as far-infrared spectroscopy, operates in the frequency range of 0.1 to 10 THz. This technique probes low-frequency molecular vibrations, such as torsional modes of functional groups and lattice vibrations in crystalline solids. frontiersin.orgnih.gov It provides unique information on intermolecular interactions, conformational changes, and polymorphism, which is distinct from that obtained by mid-infrared or Raman spectroscopy. youtube.com

The application of THz spectroscopy to a small, relatively simple molecule like this compound is not widely documented. In a condensed phase (liquid or solid), this technique could potentially provide insights into the collective vibrational modes and intermolecular forces governed by dipole-dipole interactions, which would be significant given the molecule's polarity. Specific absorption features in the THz spectrum would correspond to these low-energy vibrational and rotational-vibrational transitions. However, without experimental data, the specific frequencies of these modes are difficult to predict accurately. The technique remains a developing area of research for the characterization of small organic molecules. frontiersin.orgbohrium.com

Derivatization Strategies for Enhanced Analysis

For compounds like this compound, which possess a polar nitrile group and are halogenated, derivatization is a key strategy to improve their chromatographic behavior and detection sensitivity. Chemical modification can increase volatility for gas chromatography (GC) and enhance ionization for mass spectrometry (MS).

Alkylation and Esterification Reactions

Direct alkylation of the nitrile group is not a standard derivatization technique for enhancing analysis. However, a common and effective strategy involves the chemical transformation of the nitrile into a group that is more amenable to alkylation or esterification, such as a carboxylic acid or an amine. libretexts.orgresearchgate.net

Hydrolysis followed by Esterification: One of the most useful reactions for nitriles is hydrolysis to form carboxylic acids. libretexts.org This conversion can be catalyzed by either acid or base. libretexts.org For this compound, hydrolysis would yield 2,2,3-trichloropropionic acid. This resulting carboxylic acid can then be readily converted into an ester through an esterification reaction. This process involves reacting the acid with an alcohol in the presence of an acidic catalyst. researchgate.net The resulting esters are generally more volatile and less polar than the parent carboxylic acid, making them well-suited for GC analysis. researchgate.net

Common esterification agents include:

Simple Alcohols (e.g., Methanol, Ethanol): In the presence of an acid catalyst like HCl or H₂SO₄, these alcohols react with the carboxylic acid to form methyl or ethyl esters. researchgate.net

Derivatizing Agents for Enhanced Detection: For improved sensitivity, especially with electron capture detection (ECD), fluorinated agents like pentafluorobenzyl bromide (PFB-Br) are used. mdpi.com PFB-Br reacts with carboxylic acids to form PFB esters, which are highly responsive to ECD.

The general two-step pathway is as follows:

Hydrolysis: CCl₂H-CHCl-CN + 2H₂O → CCl₂H-CHCl-COOH + NH₃

Esterification: CCl₂H-CHCl-COOH + R-OH → CCl₂H-CHCl-COOR + H₂O

Reduction followed by Alkylation: Alternatively, the nitrile group can be reduced to a primary amine (2,2,3-trichloropropylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com The resulting primary amine can then be derivatized through alkylation. researchgate.net This modification can improve its chromatographic properties by reducing the compound's polarity and potential for peak tailing.

| Transformation | Intermediate Product | Derivatization Reaction | Final Derivative | Analytical Advantage |

| Hydrolysis | 2,2,3-Trichloropropionic Acid | Esterification | Ester (e.g., Methyl ester, PFB ester) | Increased volatility for GC, enhanced detection (ECD) |

| Reduction | 2,2,3-Trichloropropylamine | Alkylation | Alkylated Amine | Reduced polarity, improved peak shape in GC |

Silylation Procedures

Silylation involves replacing an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net For nitriles, silylation is often achieved through a process called hydrosilylation, which involves the addition of a hydrosilane across the carbon-nitrogen triple bond. This reaction typically leads to the reduction of the nitrile and the formation of N-silylated amines. researchgate.netrsc.org

The reaction can proceed via monohydrosilylation to yield an N-silylated imine or undergo a subsequent hydrosilylation to form an N-disilylamine. rsc.org These silylated derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. Various catalysts can be employed to facilitate this transformation, including those based on iron, cobalt, or gold nanoparticles. researchgate.netrsc.org

A general reaction scheme for the double hydrosilylation of a nitrile is: R-C≡N + 2 R'₃SiH → R-CH₂-N(SiR'₃)₂

The resulting N-disilylamines can be readily analyzed, or the silyl groups can be removed through deprotection to yield the primary amine. rsc.org

| Silylation Approach | Reagents | Derivative Formed | Key Benefits |

| Catalytic Hydrosilylation | Hydrosilanes (e.g., (EtO)₃SiH, Et₂SiH₂) with a catalyst (e.g., KOtBu, Au/TiO₂) researchgate.netrsc.org | N-silylated imine, N-disilylamine | Increased volatility, thermal stability for GC-MS |

| Silylative Reduction | Dihydrosilanes with a catalyst (e.g., B(C₆F₅)₃) nih.gov | β-Silyl amine (for conjugated nitriles) | Chemoselective reduction and silylation |

Strategies for Improved Ionization Efficiency in Mass Spectrometry

The efficiency of ionizing this compound in a mass spectrometer source is critical for achieving low detection limits. Several strategies can be employed to enhance this process.

In-Source Reduction for Electrospray Ionization (ESI): A notable phenomenon in positive ion ESI-MS is the reduction of nitriles to their corresponding primary amines directly within the ionization source. researchgate.netnih.gov This reaction has been observed when acetonitrile is used as a component of the mobile phase. researchgate.net The resulting amine (R-CH₂NH₂) is significantly more basic than the parent nitrile (R-C≡N) and is therefore much more readily protonated to form [M+H]⁺ ions. This in-source conversion can substantially increase the signal intensity and thus the ionization efficiency for nitrile-containing compounds. researchgate.netnih.gov The hydrogen atoms required for this reduction have been shown to originate from water in the mobile phase. researchgate.netnih.gov

Chemical Derivatization: As discussed in the preceding sections, converting the nitrile group into a more easily ionizable functional group is a primary strategy.

Conversion to an Amine: Reduction of the nitrile to a primary amine creates a basic site that is readily protonated in positive-ion ESI or amenable to derivatization with reagents that carry a permanent positive charge, further enhancing sensitivity.

Conversion to a Carboxylic Acid: Hydrolysis to a carboxylic acid allows for analysis in negative-ion ESI, where the deprotonated carboxylate ion [M-H]⁻ can be detected with high sensitivity.

Solvent and Source Optimization: For techniques like ESI-MS, which can have limited ionization efficiency for compounds in low-polarity solvents, the use of a "make-up" solvent can be beneficial. nih.govsci-hub.box This involves adding a polar, ESI-friendly solvent (like methanol) post-column and pre-MS source to promote better droplet formation and ionization. nih.govsci-hub.box Optimizing ESI source parameters, such as spray voltage, can also be critical, as higher voltages can sometimes promote electrochemical reactions like the reduction of nitriles. researchgate.net

| Strategy | Description | Mechanism of Enhancement | Applicable MS Technique |

| In-Source Reduction | The nitrile is reduced to a primary amine within the MS source. researchgate.netnih.gov | The resulting amine is more basic and readily protonated. | ESI |

| Chemical Derivatization | The nitrile is chemically converted to an amine or carboxylic acid prior to analysis. libretexts.org | Introduces a more easily ionizable functional group. | ESI, APCI |

| Make-up Solvent Addition | A polar solvent is added to the eluent stream before it enters the MS source. nih.govsci-hub.box | Improves desolvation and ionization for samples in non-polar solvents. | ESI |

Quantification and Detection Limit Determinations

Analytical methods for these types of compounds often involve sample pre-concentration followed by GC/MS analysis. Common approaches include:

Purge and Trap (P&T) GC/MS: This technique is suitable for volatile organic compounds in water. An inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC/MS system. ca.gov

Liquid-Liquid Extraction (LLE) GC/MS: The analyte is extracted from an aqueous sample into an immiscible organic solvent (e.g., methylene (B1212753) chloride). The extract is then concentrated and injected into the GC/MS. ca.gov

For robust quantification, especially at trace levels, isotopic dilution is the preferred method. ca.govca.gov This involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated) to the sample as an internal standard before any preparation steps. This corrects for variations in extraction efficiency and instrument response. ca.gov

The detection limits are determined by calculating the Method Detection Limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. ca.gov

The table below shows typical quantification and detection limits achieved for the analogous compound 1,2,3-trichloropropane (B165214) in drinking water, illustrating the sensitivity of modern analytical methods for small chlorinated molecules.

| Analytical Method | Matrix | Reporting Limit (RL) | Method Detection Limit (MDL) | Reference |

| Purge and Trap GC/MS | Drinking Water | ≤ 5 ng/L (ppt) | Complies with MCL of 5 ppt | ca.gov |

| Continuous LLE GC/MS | Drinking Water | 5.0 ng/L | Calculated from 7 replicates of a 5.0 ng/L standard | ca.gov |

Environmental Research on 2,2,3 Trichloropropionitrile

Abiotic Degradation Pathways

Photolytic Degradation Processes

There is a lack of specific studies on the photolytic degradation of 2,2,3-trichloropropionitrile. In theory, the presence of chlorine atoms on the molecule could make it susceptible to photolysis, particularly by UV radiation. This process could involve the cleavage of the carbon-chlorine bonds, leading to the formation of reactive radical species and subsequent transformation products. However, without experimental data, the specific wavelengths of light that would cause degradation, the quantum yield of the process, and the identity of the photoproducts remain unknown.

Hydrolytic Stability and Transformation

The hydrolytic stability of this compound has not been well-documented in publicly available research. The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid, while the carbon-chlorine bonds can also be subject to hydrolysis, replacing chlorine with a hydroxyl group. The rate of these reactions would be highly dependent on environmental conditions such as pH and temperature. In the absence of specific studies, it is difficult to predict the half-life of this compound in aqueous environments.

Biotic Degradation Mechanisms

Detailed research on the biotic degradation of this compound is scarce. The high degree of chlorination and the presence of the nitrile group may render this compound recalcitrant to microbial attack.

Microbial Transformation Processes

Specific microbial strains capable of transforming this compound have not been identified in the available scientific literature. It is plausible that some microorganisms, particularly those adapted to contaminated environments, may possess the ability to degrade this compound. Potential transformation pathways could include dehalogenation (the removal of chlorine atoms) or the hydrolysis of the nitrile group. However, without experimental evidence, these remain hypothetical pathways.

Enzymatic Degradation Pathways

There is no specific information available on the enzymatic degradation of this compound. Enzymes such as dehalogenases and nitrilases are known to be involved in the breakdown of similar chemical structures. Dehalogenases catalyze the cleavage of carbon-halogen bonds, while nitrilases are involved in the conversion of nitriles to carboxylic acids and ammonia. The effectiveness of these enzymes on this compound would need to be determined through specific enzymatic assays.

Fate and Persistence Studies

Modeling Environmental Dissipation

There is currently no specific information available in scientific literature regarding the modeling of the environmental dissipation of this compound. Environmental fate modeling is a critical tool for predicting how a chemical will move through and break down in the environment. This process typically involves using a compound's physical and chemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, in conjunction with environmental parameters to estimate its distribution in soil, water, and air, as well as its potential for persistence and long-range transport. Without experimental data on this compound, the development of accurate environmental dissipation models is not possible.

Kinetic Studies on Degradation Rates

Similarly, there is a lack of specific kinetic studies detailing the degradation rates of this compound. Kinetic studies are essential for understanding the persistence of a chemical in the environment by quantifying the speed at which it breaks down under various conditions, such as through hydrolysis, photolysis, or biodegradation. This data is used to determine a compound's environmental half-life. While research exists on the degradation kinetics of other nitriles and chlorinated hydrocarbons, this information cannot be directly extrapolated to this compound due to the unique influence of its specific chemical structure on its reactivity and susceptibility to degradation processes.

Comparative Chemical Studies and Analogues of 2,2,3 Trichloropropionitrile

Reactivity Comparison with Dichloropropionitrile Isomers

The reactivity of 2,2,3-trichloropropionitrile is significantly influenced by the presence of three chlorine atoms and a nitrile group. When comparing its reactivity to dichloropropionitrile isomers, such as 2,3-dichloropropionitrile (B1359809) and 2,2-dichloropropionitrile, several key differences emerge based on the principles of organic chemistry. The primary modes of reaction for these compounds are nucleophilic substitution and elimination. scielo.org.mx

The additional chlorine atom in this compound, particularly the two chlorine atoms on the α-carbon (the carbon adjacent to the nitrile group), substantially increases the electrophilic character of this carbon. This is due to the strong electron-withdrawing inductive effect of the chlorine atoms. Consequently, the α-carbon in this compound is more susceptible to nucleophilic attack compared to the corresponding carbons in dichloropropionitrile isomers.

In nucleophilic substitution reactions, where a nucleophile replaces a leaving group (in this case, a chloride ion), the rate of reaction is influenced by the stability of the transition state and the leaving group's ability. While all chlorinated propionitriles have good leaving groups (chloride), the increased electrophilicity of the α-carbon in this compound would theoretically lead to a faster rate of nucleophilic substitution at this position compared to a monochlorinated α-carbon in a dichloropropionitrile isomer.

Elimination reactions, which result in the formation of a double bond through the removal of a hydrogen atom and a leaving group from adjacent carbons, are also prevalent for these compounds. scielo.org.mx The ease of elimination is dependent on the acidity of the proton being removed and the stability of the resulting alkene. The electron-withdrawing nature of the nitrile group and the chlorine atoms increases the acidity of the α- and β-protons. In the presence of a strong base, this compound can undergo dehydrochlorination. The specific isomer of dichloropropionitrile will dictate the possible elimination products and the relative ease of the reaction. For instance, in 2,3-dichloropropionitrile, elimination can lead to different chloroacrylonitrile isomers. The presence of a third chlorine atom in this compound can influence the regioselectivity and stereoselectivity of the elimination reaction.

| Compound | Number of Chlorine Atoms | Key Reactive Sites | Expected Relative Reactivity in Nucleophilic Substitution (at α-carbon) | Potential for Elimination Reactions |

|---|---|---|---|---|

| This compound | 3 | α-carbon, β-carbon | Highest | High |

| 2,2-Dichloropropionitrile | 2 | α-carbon, β-carbon | High | High |

| 2,3-Dichloropropionitrile | 2 | α-carbon, β-carbon | Moderate | High |

Functional Analogues (e.g., Ester, Amide Derivatives)

Functional analogues of this compound, such as its corresponding ester and amide derivatives, can be conceptualized through the chemical transformation of the nitrile group. The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. The resulting 2,2,3-trichloropropionic acid could then be esterified to produce various ester derivatives.

The nitrile group (C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This strong inductive effect significantly influences the electrophilicity of the adjacent carbon atoms in the this compound molecule. The nitrile group, in concert with the three chlorine atoms, renders the α- and β-carbons highly electron-deficient and thus, highly electrophilic.

This increased electrophilicity is a key determinant of the chemical reactivity of this compound, making it a prime target for nucleophilic attack. The electron density is pulled away from the carbon backbone towards the nitrile and chlorine substituents, creating a significant partial positive charge on the carbon atoms. This effect is more pronounced in this compound compared to its dichlorinated counterparts due to the cumulative electron-withdrawing power of the additional chlorine atom.

The functional analogues of this compound, namely the ester and amide derivatives, would exhibit divergent synthetic utilities. The conversion of the nitrile to an ester or an amide group would open up new avenues for chemical transformations and the synthesis of a different array of compounds.

The ester derivatives of 2,2,3-trichloropropionic acid could serve as versatile intermediates in organic synthesis. The ester group can undergo a variety of reactions, including transesterification, saponification to the carboxylic acid, and reduction to the corresponding alcohol. These transformations, coupled with the potential for nucleophilic substitution or elimination of the chlorine atoms, would allow for the synthesis of a wide range of functionalized molecules. For example, these esters could be used as building blocks for the synthesis of novel agrochemicals or pharmaceuticals.

The amide derivatives would also possess unique synthetic potential. The amide functional group is a cornerstone in the synthesis of peptides and various heterocyclic compounds. The presence of the trichlorinated backbone in conjunction with the amide functionality could lead to the development of novel compounds with interesting biological activities. The amide group can also be reduced to an amine, providing a pathway to 2,2,3-trichloro-1-propanamine derivatives. These chlorinated amines could be valuable precursors for the synthesis of complex nitrogen-containing molecules.

| Functional Analogue | Key Functional Group | Potential Synthetic Transformations | Potential Applications of Derivatives |

|---|---|---|---|

| Ester Derivative | -COOR | Transesterification, Saponification, Reduction | Building blocks for agrochemicals, pharmaceuticals |

| Amide Derivative | -CONH₂ | Reduction to amine, Dehydration back to nitrile, Cyclization reactions | Precursors for peptides, heterocyclic compounds, novel bioactive molecules |

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for generating 2-chloroacrylonitrile from 2,2,3-trichloropropionitrile?

- Methodological Answer : The reaction involves nucleophilic substitution using trialkyl phosphites (e.g., triethyl or trimethyl phosphite) under controlled conditions. For example, triethyl phosphite (0.2 mol) is added dropwise to this compound (0.2 mol) at 5–10°C. Fractionation of the mixture yields 2-chloroacrylonitrile (up to 90% with triethyl phosphite) and diethyl chlorophosphate. Temperature control during addition is critical to manage exothermicity and optimize yield .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

- Methodological Answer : Boiling point determination via fractional distillation is used to isolate products (e.g., 2-chloroacrylonitrile, bp 88–90°C). Complementary methods include NMR for structural confirmation and GC-MS for purity analysis. For example, triphenylphosphine oxide (a side product in reactions with triphenylphosphine) is identified by melting point (151–153°C) and compared to literature values .

Q. How should reaction stoichiometry and temperature be optimized to minimize side products?

- Methodological Answer : Maintain equimolar ratios of reactants (e.g., 0.2 mol phosphite to 0.2 mol this compound) and temperatures below 20°C to suppress competing pathways. For instance, triethyl phosphite reactions at 5–10°C reduce side products like ethyl chloride, while higher temperatures favor decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the dual pathways (Arbuzov vs. elimination) in reactions with organophosphorus reagents?

- Methodological Answer : The phosphite attacks the α-carbon of this compound, leading to either:

- Arbuzov pathway : Formation of diethyl chlorophosphate via nucleophilic displacement.

- Elimination pathway : Loss of HCl to yield 2-chloroacrylonitrile.

The dominant pathway depends on steric and electronic factors. For example, triethyl phosphite favors elimination (90% yield of 2-chloroacrylonitrile), while triphenylphosphine promotes phosphine oxide formation .

Q. How can kinetic studies differentiate between concurrent reaction mechanisms?

- Methodological Answer : Conduct time-resolved experiments with varying phosphite concentrations and temperatures. Monitor intermediate formation via in-situ IR or NMR. For example, rapid exothermicity in trimethyl phosphite reactions suggests a fast initial step, while slower steps correlate with byproduct accumulation .

Q. What strategies mitigate challenges in isolating intermediates during phosphite reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.